

An In-depth Technical Guide to the Chemical Properties and Applications of Alizarin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alizarin** (1,2-dihydroxyanthraquinone), a historically significant dye that continues to find applications in modern scientific research. This document details its chemical structure, physicochemical properties, synthesis, and key experimental applications, with a focus on its utility for researchers in the fields of biology and drug development.

Chemical Identity and Structure

Alizarin is an organic compound belonging to the anthraquinone family.[1] Historically extracted from the roots of the madder plant, it was the first natural dye to be synthetically produced in 1869.[2] Its structure consists of an anthracene core with two ketone groups at positions 9 and 10, and two hydroxyl groups at positions 1 and 2.[3][4]

- IUPAC Name: 1,2-dihydroxyanthracene-9,10-dione[4]
- Molecular Formula: C14H8O4[3]
- CAS Number: 72-48-0[3]
- Synonyms: 1,2-Dihydroxyanthraquinone, Mordant Red 11, C.I. 58000, Turkey Red[2][5]



Alizarin (C14H8O4)

Alizarin_img

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Caption: Chemical structure of Alizarin.

Physicochemical and Spectroscopic Data

The utility of **Alizarin** in various applications is dictated by its distinct physicochemical and spectroscopic properties. These quantitative data are summarized below for reference.

Table 1: Physicochemical Properties of Alizarin

Property	Value -	Reference(s)
Molecular Weight	240.21 g/mol	[3][5]
Appearance	Orange to orange-red crystalline powder	[6]
Melting Point	277-290 °C	[2][6][7]
Boiling Point	430 °C (sublimes)	[7]
Water Solubility	Slightly soluble	[7][8]
Solubility	Soluble in hexane, chloroform, ethanol, benzene, and alkali solutions	[7][8]
рКа	6.77 - 6.94	[7][8]
logP (octanol/water)	2.479 (estimated)	[8]

Table 2: Spectroscopic Data for Alizarin



Spectroscopic Technique	Characteristic Peaks <i>l</i> Maxima (λmax)	Reference(s)
UV-Visible	pH-dependent: ~433 nm (neutral), ~526 nm (mono- ionized), ~567 nm (di-ionized)	[9]
274 nm	[10]	
Infrared (IR)	~3459-3663 cm ⁻¹ (O-H stretch)	[11][12]
~1663 cm ⁻¹ & 1631 cm ⁻¹ (C=O stretch, carbonyl)	[12][13]	
~1586 cm ⁻¹ & 1450 cm ⁻¹ (C=C stretch, aromatic)	[12]	_
¹ H NMR	(in DMSO-d ₆): δ ~8.16, 8.11, 7.86, 7.60, 7.19 ppm	[14]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of **Alizarin** and its application in a key biological staining procedure.

Laboratory Synthesis of Alizarin from Anthraquinone

Alizarin can be synthesized via the sulfonation of anthraquinone, followed by an alkali fusion. This method is a foundational technique in organic chemistry.[4][15]

Materials:

- Anthraquinone
- Fuming sulfuric acid (or concentrated sulfuric acid)
- Sodium hydroxide (caustic soda)
- Potassium chlorate



- Water
- Hydrochloric acid (for acidification)

Procedure:

- Sulfonation: Anthraquinone is sulfonated using fuming or concentrated sulfuric acid at a high temperature. This reaction yields anthraquinone-2-sulfonic acid.[5][15]
- Formation of Sodium Salt: The resulting sulfonic acid is reacted with sodium hydroxide to form its sodium salt.[5]
- Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is heated with sodium hydroxide and an oxidizing agent, such as potassium chlorate, to approximately 200°C under pressure.[5] This fusion step introduces the two hydroxyl groups onto the anthraquinone core.
- Acidification and Isolation: The reaction mixture is dissolved in water and then acidified (e.g., with HCl). This causes the **Alizarin** to precipitate out of the solution.[15]
- Purification: The crude **Alizarin** precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[8]

Alizarin Red S Staining for Osteogenic Differentiation

Alizarin Red S, a sulfonated derivative of **Alizarin**, is widely used to stain and quantify calcium deposits, serving as a reliable marker for osteogenesis in cell cultures.[3][16][17]

Materials:

- Cultured cells (e.g., mesenchymal stem cells induced towards an osteogenic lineage)
- Phosphate-buffered saline (PBS)
- Fixative: 4% paraformaldehyde (PFA) or 10% formalin
- Alizarin Red S (ARS) staining solution (2% w/v, pH adjusted to 4.1-4.3)[2][16]

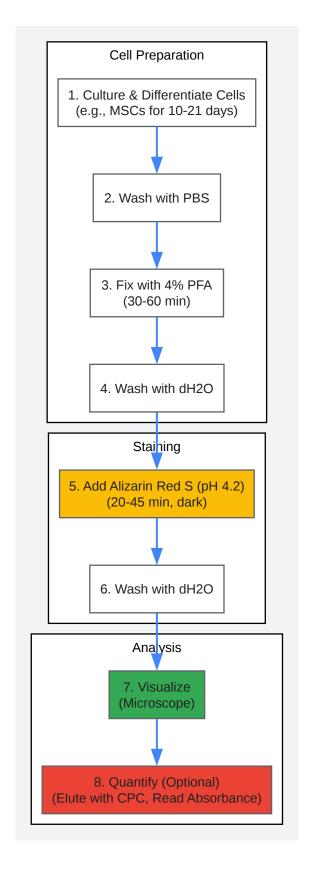


- Distilled water
- For quantification (optional): 10% cetylpyridinium chloride (CPC) or 10% acetic acid[3][16]

Procedure:

- Cell Culture: Grow and differentiate cells in a multi-well plate for 10-21 days using osteogenic differentiation medium.[2]
- Wash: Carefully aspirate the culture medium and gently wash the cell monolayer 2-3 times with PBS.[3]
- Fixation: Add the fixative solution to each well and incubate at room temperature for 30-60 minutes.[2][3]
- Post-Fixation Wash: Aspirate the fixative and wash the cells 2-3 times with distilled water to remove any residual fixative.[2][3]
- Staining: Add the **Alizarin** Red S working solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature in the dark for 20-45 minutes.[2][3] Mineralized nodules will stain a bright orange-red.
- Final Wash: Aspirate the staining solution and gently wash the cells 2-4 times with distilled water until the excess, unbound dye is removed.[2][3]
- Visualization: Add PBS to the wells to prevent drying and visualize the stained calcium deposits under a bright-field microscope.
- Quantification (Optional): To quantify the staining, add 10% CPC or 10% acetic acid to each
 well and incubate with shaking to elute the bound dye. Transfer the supernatant to a
 microplate and measure the absorbance at approximately 562 nm.[3][16]





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Caption: Experimental workflow for Alizarin Red S staining.



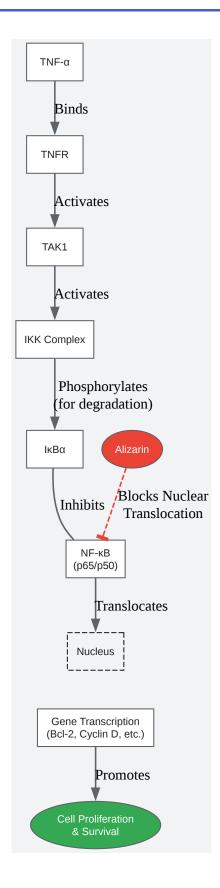
Biological Activity in Drug Development

Recent studies have highlighted **Alizarin**'s potential as an anticancer agent, particularly in pancreatic cancer models. Its mechanism of action involves the modulation of key inflammatory and cell survival pathways.

Inhibition of the NF-kB Signaling Pathway

Alizarin has been shown to inhibit the growth of pancreatic cancer cells by inducing cell cycle arrest and apoptosis.[1][18] The primary mechanism is the abrogation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, Alizarin blocks the nuclear translocation of the p65 subunit of NF-κB. This action suppresses the transcription of NF-κB target genes that are critical for cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and Cyclin D.[1][18] [19] The upstream regulation appears to involve the inhibition of the TNF-α-TAK1 signaling axis, which is a key activator of NF-κB.[1]





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Caption: Alizarin's inhibition of the NF-кВ pathway.



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